(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features
Preparation Methods
The synthesis of (E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the preparation of the starting materials, followed by a series of reactions to form the desired product. Common synthetic routes may involve:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Amidation: The α,β-unsaturated ketone is then reacted with an amine to form the final amide product.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
(E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, (E)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE stands out due to its unique structural features and reactivity. Similar compounds may include:
N-(4-Chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propenamide: Lacks the additional methoxy groups on the phenyl ring, which can influence its reactivity and biological activity.
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propenamide: Has fewer methoxy groups, potentially affecting its solubility and interaction with molecular targets.
Properties
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6/c1-24-15-11-14(16(25-2)10-13(15)21)22-19(23)7-6-12-8-17(26-3)20(28-5)18(9-12)27-4/h6-11H,1-5H3,(H,22,23)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEZSIWIAVEFHA-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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